molecular formula C10H10ClNaO3 B583386 (R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt CAS No. 1346617-22-8

(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt

Cat. No.: B583386
CAS No.: 1346617-22-8
M. Wt: 236.627
InChI Key: YNPCWJFLKBMRIL-QRPNPIFTSA-M
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Description

®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt typically involves the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate, followed by hydrolysis and neutralization with sodium hydroxide. The stereoselective reduction can be achieved using chiral catalysts such as (S)-Ru-BINAP, which ensures the formation of the ®-enantiomer .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microfluidic reactors to enhance reaction efficiency and selectivity. These reactors allow precise control over reaction conditions, leading to high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3-(4-Chlorophenyl)-4-oxobutyric acid.

    Reduction: ®-3-(4-Chlorophenyl)-4-hydroxybutanol.

    Substitution: 3-(4-Methoxyphenyl)-4-hydroxybutyric acid sodium salt.

Scientific Research Applications

®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in its binding affinity and selectivity, leading to distinct biological effects. The compound may modulate pathways involved in metabolic processes or signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt is unique due to its chiral center, which imparts specific stereochemical properties essential for its biological activity. This enantiomeric purity is crucial for its applications in medicinal chemistry and drug development.

Biological Activity

(R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt, also known as a metabolite of Baclofen, has garnered attention for its biological activities and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₀ClNaO₃
  • Molecular Weight : 236.63 g/mol
  • CAS Number : C379528

The biological activity of this compound is primarily attributed to its interaction with the GABA-B receptor system. This compound acts as a GABA-B receptor agonist, which modulates neurotransmission and has implications in various neurological conditions.

Key Mechanisms :

  • GABA-B Receptor Agonism : The compound enhances GABAergic transmission, leading to sedative and muscle relaxant effects similar to Baclofen .
  • Enzyme Interaction : It may influence enzymes involved in metabolic pathways, affecting cellular signaling and inflammatory responses.

Biological Activities

  • Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties, potentially beneficial in conditions like multiple sclerosis and spinal cord injury.
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which may provide therapeutic benefits in inflammatory diseases.
  • Analgesic Effects : Studies suggest that this sodium salt may possess analgesic properties, contributing to pain relief mechanisms through its action on the central nervous system.

Research Findings and Case Studies

Several studies have explored the pharmacokinetics and biological effects of this compound:

StudyFindings
Baclofen Metabolism Study Identified as a major metabolite in human plasma after Baclofen administration; showed rapid absorption and significant excretion rates .
GABA-B Receptor Study Demonstrated dose-dependent effects on response rates in operant conditioning tasks, indicating its role in modulating behavior through GABAergic pathways .
Inflammation Research Exhibited potential to reduce markers of inflammation in preclinical models, suggesting therapeutic applications for inflammatory disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

CompoundMechanism of ActionTherapeutic Applications
BaclofenGABA-B receptor agonistMuscle relaxant, treatment for spasticity
GabapentinCalcium channel blockerNeuropathic pain relief
PregabalinCalcium channel modulatorAnxiety disorders, neuropathic pain

This comparison highlights that while this compound shares a common pathway with Baclofen, its specific enantiomeric configuration may lead to distinct therapeutic outcomes.

Properties

CAS No.

1346617-22-8

Molecular Formula

C10H10ClNaO3

Molecular Weight

236.627

IUPAC Name

sodium;(3R)-3-(4-chlorophenyl)-4-hydroxybutanoate

InChI

InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1/t8-;/m0./s1

InChI Key

YNPCWJFLKBMRIL-QRPNPIFTSA-M

SMILES

C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+]

Synonyms

(R)-4-Chloro-β-(hydroxymethyl)-benzenepropanoic Acid Sodium Salt;  (R)-β-(p-Chlorophenyl)-γ-hydroxybutyric Acid Sodium Salt; 

Origin of Product

United States

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